Cyclopenta-1,3-diene;rhenium monohydride
Description
Historical Trajectories in Organorhenium Chemistry
The development of organorhenium chemistry is a fascinating story of scientific discovery. Rhenium, a rare element, was not discovered until 1925, and its organometallic chemistry began to be explored in the mid-20th century. Early work in this area laid the foundation for understanding the bonding and reactivity of rhenium in various oxidation states. Organorhenium compounds have since been found to exhibit a remarkable range of structures and reactivity, owing to the element's ability to exist in multiple oxidation states, from -3 to +7. researchgate.netnih.gov
The field of transition metal hydride chemistry has its roots in the early 20th century, with the first well-defined complex, H₂Fe(CO)₄, being reported in the 1930s. richmond.edu These compounds, featuring a direct bond between a transition metal and hydrogen, were initially curiosities but quickly proved to be crucial intermediates in many catalytic processes, including hydrogenation and hydroformylation. The development of techniques like nuclear magnetic resonance (NMR) spectroscopy was instrumental in characterizing these often reactive and unstable species. richmond.edu The study of transition metal hydrides continues to be an active area of research, with a focus on their roles in catalysis, hydrogen storage, and novel material synthesis. dtu.dknih.gov
One of the landmark discoveries in the history of transition metal hydrides was the synthesis and characterization of bis(cyclopentadienyl)rhenium hydride, (C₅H₅)₂ReH. nih.govliberty.edu This compound was one of the first transition metal hydride complexes to be reported and was characterized using NMR spectroscopy, which demonstrated the power of this technique for studying such molecules. richmond.edu The discovery of (C₅H₅)₂ReH and other early cyclopentadienyl (B1206354) rhenium hydride complexes opened the door to a new class of organometallic compounds and spurred further investigation into their synthesis, structure, and reactivity. nih.gov
Significance of Cyclopentadienyl Ligands in Transition Metal Catalysis
The cyclopentadienyl (Cp) ligand and its derivatives are ubiquitous in organometallic chemistry and have played a pivotal role in the development of transition metal catalysis. Since the discovery of ferrocene, the first "sandwich" compound, the Cp ligand has been recognized for its ability to stabilize metal centers in various oxidation states and to influence the steric and electronic environment around the metal.
The properties of the cyclopentadienyl ligand can be systematically tuned by adding substituents to the five-membered ring. This allows for fine control over the electronic and steric properties of the resulting metal complex. For example, electron-donating groups on the Cp ring increase the electron density at the metal center, which can enhance its reactivity in certain catalytic cycles. Conversely, bulky substituents can create a specific steric environment that can lead to high selectivity in catalytic transformations. This ability to modulate the ligand's properties is a key reason for the widespread use of cyclopentadienyl ligands in the design of catalysts for a vast array of chemical reactions.
Scope of Academic Inquiry into Cyclopenta-1,3-diene;rhenium Monohydride and Related Complexes
Academic research into "this compound," or bis(cyclopentadienyl)rhenium monohydride, and its analogs has encompassed a range of topics. Initial studies focused on its synthesis and fundamental characterization. Subsequent research has explored its reactivity, including its potential as a catalyst or catalyst precursor. While detailed structural and comprehensive spectroscopic data for the parent monohydride, (C₅H₅)₂ReH, are not extensively available in publicly accessible literature, the study of related cyclopentadienyl rhenium complexes continues to be an active area of investigation. Research in this field contributes to a deeper understanding of the fundamental principles of organometallic chemistry and can lead to the development of new catalytic processes and advanced materials.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11Re-2 |
|---|---|
Molecular Weight |
317.40 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;rhenium monohydride |
InChI |
InChI=1S/2C5H5.Re.H/c2*1-2-4-5-3-1;;/h2*1-5H;;/q2*-1;; |
InChI Key |
FIGHLEZRARORQW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[ReH] |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopentadienyl Rhenium Hydride Complexes
Reductive Routes to Rhenium Hydride Complexes
Reductive methodologies are a cornerstone in the synthesis of cyclopentadienyl (B1206354) rhenium hydride complexes. These routes begin with higher oxidation state rhenium precursors and employ either chemical or electrochemical means to achieve the desired reduction, leading to the formation of the rhenium hydride bond.
Conventional Chemical Reductions from Rhenium Precursors
Traditional chemical reduction methods offer robust and well-established pathways to cyclopentadienyl rhenium hydride complexes. These syntheses typically involve the use of common reducing agents to lower the oxidation state of the rhenium center in halide or carbonyl complexes.
A prevalent strategy for the formation of cyclopentadienyl rhenium hydride complexes involves the reduction of rhenium halide precursors. In a notable example, stable rhenium hydride complexes of the type ReClCp(H)(dppx) (where dppx represents various bis(diphenylphosphino)alkane ligands) are synthesized via the reduction of the corresponding ReCl₃(dppx)(PPh₃) complex in the presence of cyclopentadiene (B3395910). liberty.edu This transformation highlights a direct route from a rhenium(III) halide to a cyclopentadienyl rhenium hydride.
The synthesis of arene(carbonyl)rhenium complexes, which can be precursors to further functionalization, often starts from pentacarbonyl(halo)rhenium complexes. thieme-connect.de While not directly yielding a hydride, this demonstrates the utility of halide complexes in accessing organometallic rhenium species.
Table 1: Examples of Cyclopentadienyl Rhenium Hydride Synthesis from Rhenium Halide Precursors
| Rhenium Precursor | Reagents | Product | Reference |
|---|---|---|---|
| ReCl₃(dppx)(PPh₃) | Reductant, Cyclopentadiene | ReClCp(H)(dppx) | liberty.edu |
Note: "dppx" refers to ligands such as 1,1-bis(diphenylphosphino)methane (dppm), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp).
Rhenium carbonyl complexes serve as versatile starting materials for the synthesis of cyclopentadienyl rhenium hydrides through reduction with hydride-donating reagents. The reaction of (η⁵-C₅H₅)Re(CO)₂Br₂ with tributyltin hydride (Bu₃SnH) at room temperature provides an efficient route to the corresponding dihydride complex, (η⁵-C₅H₅)Re(CO)₂H₂. This method represents a significant improvement in the synthesis of such dihydride species.
Furthermore, the initial step in many of these syntheses involves the preparation of a cyclopentadienyl rhenium carbonyl precursor. A common method is the thermal reaction of dirhenium decacarbonyl (Re₂(CO)₁₀) with a substituted cyclopentadiene (Cp'H), which yields complexes of the type Cp'Re(CO)₃ in high yields (86–98%). uu.nlresearchgate.net These tricarbonyl complexes can then undergo further reactions, such as thermal dissociation of a CO ligand, which can lead to the formation of a fulvene-bound rhenium hydride intermediate. uu.nl
Table 2: Synthesis of Rhenium Hydrides from Rhenium Carbonyl Derivatives
| Rhenium Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (η⁵-C₅H₅)Re(CO)₂Br₂ | Bu₃SnH | (η⁵-C₅H₅)Re(CO)₂H₂ | Excellent | |
| Re₂(CO)₁₀ | Cp'H (e.g., C₅Me₄H₂) | Cp'Re(CO)₃ | 86-98% | uu.nlresearchgate.net |
Electrosynthetic Pathways to Rhenium Hydride Complexes
Electrosynthesis has emerged as a powerful and efficient alternative to traditional chemical reduction for accessing cyclopentadienyl rhenium hydride complexes. This approach offers precise control over the reductive process by tuning the applied electrode potential.
Detailed electrochemical studies have provided significant insights into the mechanisms of formation for cyclopentadienyl rhenium hydride complexes, paving the way for highly efficient electrosynthetic routes. The electrochemical reduction of ReCl₃(dppx)(PPh₃) in the presence of cyclopentadiene has been shown to produce ReClCp(H)(dppx) in a remarkable 96% yield with 90% Faradaic efficiency. liberty.edu
Mechanistic investigations have revealed that the reduction of the Re(III) precursor proceeds through an ECE (electron transfer-chemical step-electron transfer) mechanism. liberty.edu This process involves an initial electron transfer to the rhenium complex, followed by a chemical step, and then a second electron transfer. A critical aspect of this mechanism is the liberation of chloride ions, which can have a detrimental reaction with the unreduced precursor material. liberty.edu Understanding these intricate mechanistic details has been instrumental in the design and optimization of the electrosynthetic process, highlighting the synergy between mechanistic investigation and synthetic application. liberty.edu
Table 3: Electrosynthesis of a Cyclopentadienyl Rhenium Hydride Complex
| Rhenium Precursor | Reagents/Conditions | Product | Yield | Faradaic Efficiency | Reference |
|---|---|---|---|---|---|
| ReCl₃(dppx)(PPh₃) | Cyclopentadiene, Electrolysis | ReClCp(H)(dppx) | 96% | 90% | liberty.edu |
Ligand Substitution and Transformation Strategies
Beyond reductive routes, ligand substitution and transformation of existing rhenium complexes provide alternative and strategic pathways to cyclopentadienyl rhenium hydride species. These methods involve the direct replacement of ligands on the rhenium center or the chemical modification of the coordinated ligands.
A key example of a transformation strategy is the reaction of diagonal and lateral isomers of Cp'Re(CO)₂Br₂ (where Cp' = η⁵-C₅H₅ or η⁵-C₅Me₅) with tributyltin hydride (Bu₃SnH) at room temperature. This reaction affords the corresponding dihydride complex, diag-Cp'Re(CO)₂H₂, in excellent yield and represents an improved synthetic route for this class of compounds.
Another transformation pathway involves the thermal dissociation of a carbonyl ligand from a Cp'Re(CO)₃ complex. This process can lead to the formation of a fulvene-bound rhenium hydride intermediate through a β-hydride elimination from a substituent on the cyclopentadienyl ring. uu.nl This intermediate can then participate in further reactions. uu.nl
The synthesis of the precursor cyclopentadienyl rhenium carbonyl complexes themselves often relies on ligand exchange reactions. For instance, Cp'Re(CO)₃ compounds can be prepared through the ligand exchange of rhenium(I) carbonyl species such as XRe(CO)₅ (where X = Cl, Br) with a substituted cyclopentadienyl anion (Cp'⁻). uu.nl
Table 4: Synthesis of Cyclopentadienyl Rhenium Hydrides via Ligand Transformation
| Precursor Complex | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Cp'Re(CO)₂Br₂ | Bu₃SnH | diag-Cp'Re(CO)₂H₂ | Excellent |
Preparation from Rhenium Carbonyl Complexes
A foundational and widely utilized method for the synthesis of cyclopentadienyl rhenium complexes, which can be precursors to hydride complexes, involves the direct reaction of dirhenium decacarbonyl, Re2(CO)10, with a substituted or unsubstituted cyclopentadiene (Cp'H). This reaction typically proceeds under thermal conditions and provides a high-yield route to cyclopentadienyl(tricarbonyl)rhenium(I) complexes of the type Cp'Re(CO)3. The reaction is versatile, allowing for a wide range of substituents on the cyclopentadienyl ring. The general scheme for this synthesis is as follows:
Re2(CO)10 + 2 Cp'H → 2 Cp'Re(CO)3 + H2 + 4 CO
High yields, often in the range of 86-98%, have been reported for this transformation, particularly with alkyl-substituted cyclopentadienes. nih.gov The resulting tricarbonyl complexes are stable, well-characterized compounds that serve as crucial starting materials for further transformations to access hydride derivatives.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Re2(CO)10 | CpH | CpRe(CO)3 | High | nih.gov |
| Re2(CO)10 | Cp'H (alkyl-substituted) | Cp'Re(CO)3 | 86-98 | nih.gov |
| Re2(CO)10 | Cp2TiCl2 | CpRe(CO)3 | 36 | nih.gov |
| Re2(CO)10 | Cp2Ni | CpRe(CO)3 | Excellent | nih.gov |
Oxidative Decarbonylation Approaches
Oxidative decarbonylation provides a pathway to cyclopentadienyl rhenium complexes in higher oxidation states, which can subsequently be converted to hydride complexes. A key example is the synthesis of cyclopentadienyl-based trioxo-rhenium complexes (Cp'ReO3) from the corresponding tricarbonyl precursors, Cp'Re(CO)3. This transformation is achieved by treating the tricarbonyl complex with an oxidizing agent, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (tBuOOH). nih.gov The reaction involves the removal of the carbonyl ligands and the oxidation of the rhenium center.
Cp'Re(CO)3 + Oxidizing Agent → Cp'ReO3 + 3 CO
The stability of the resulting trioxo-complexes can be influenced by the nature of the substituents on the cyclopentadienyl ligand. For instance, in situ NMR studies have shown that some complexes are unstable under the oxidizing conditions, necessitating careful control of the reaction time to achieve optimal isolation of the desired product. nih.gov
| Precursor | Oxidizing Agent | Product | Notes | Reference |
| Cp'Re(CO)3 | H2O2 or tBuOOH | Cp'ReO3 | Product stability dependent on Cp' substituents | nih.gov |
| CpttRe(CO)3 | H2O2 | CpttReO3 | Yield: 18% (Cptt = 1,3-di-tert-butylcyclopentadienyl) | nih.gov |
| (1,2,3-Me3(tetrahydroindenyl))Re(CO)3 | H2O2 | (1,2,3-Me3(tetrahydroindenyl))ReO3 | Yield: 36% | nih.gov |
Double Ligand Transfer Reactions
Double ligand transfer reactions offer an alternative route to cyclopentadienyl rhenium complexes. This methodology involves the transfer of a cyclopentadienyl group from another metal complex to a rhenium center. A notable example is the thermal reaction between a variety of organometallic cyclopentadienyl complexes and dirhenium decacarbonyl (Re2(CO)10). nih.gov In this process, Re2(CO)10 serves as the source of the Re(CO)3 fragment, which displaces the cyclopentadienyl ligand from the other metal.
M(Cp)nLx + Re2(CO)10 → CpRe(CO)3 + other products
The efficacy of this reaction is highly dependent on the thermal stability and reactivity of the cyclopentadienyl precursor. For instance, precursors that are thermally robust or readily decompose to release volatile cyclopentadiene tend to give poor yields of the desired CpRe(CO)3. Conversely, complexes where the hapticity of the cyclopentadienyl ligand can easily change, such as with titanocene (B72419) dichloride (Cp2TiCl2) or nickelocene (B73246) (Cp2Ni), can lead to excellent yields. This is attributed to the potential for an intermediate coordination of a rhenium carbonyl fragment, facilitating the ligand transfer. nih.gov
| Cp Source | Rhenium Source | Product | Yield | Reference |
| Cp2TiCl2 | Re2(CO)10 | CpRe(CO)3 | 36% | nih.gov |
| Cp2Ni | Re2(CO)10 | CpRe(CO)3 | Excellent | nih.gov |
Stereoselective Synthesis of Chiral Cyclopentadienyl Rhenium Hydride Complexes
The synthesis of enantiomerically pure chiral cyclopentadienyl rhenium hydride complexes is a sophisticated area of organometallic chemistry, driven by their potential applications in asymmetric catalysis. Chirality in these complexes can arise from several sources, including a chiral center on a substituent of the cyclopentadienyl ring, planar chirality of a substituted cyclopentadienyl ligand, or a stereogenic rhenium center (chiral-at-metal).
One established strategy for achieving stereoselectivity is through the use of a chiral auxiliary attached to the cyclopentadienyl ligand. For instance, a cyclopentadiene bearing a chiral group, such as (-)-menthyl, can be reacted with a rhenium precursor. This approach leads to the formation of diastereomeric complexes that can potentially be separated. Subsequent removal of the chiral auxiliary would then yield the enantiomerically pure planar-chiral cyclopentadienyl rhenium complex. A similar strategy has been successfully employed for the synthesis of planar-chiral cyclopentadienyl-cobalt(I) complexes. rsc.org
Another powerful technique is the resolution of a racemic mixture of a chiral-at-metal complex. This can be achieved by reacting the racemic complex with a chiral resolving agent to form diastereomeric adducts, which can then be separated by methods such as fractional crystallization. The separated diastereomers can then be converted back to the individual enantiomers of the rhenium complex. This approach has been widely used for the resolution of various chiral organometallic compounds. wikipedia.org
Furthermore, the synthesis can be designed to create complexes with multiple chiral elements. For example, a reaction could be devised to produce a complex with both a planar-chiral cyclopentadienyl ligand and a chiral-at-metal center, leading to the formation of diastereomers that may be separable.
While specific examples focusing solely on the stereoselective synthesis of "Cyclopenta-1,3-diene;rhenium monohydride" are not abundant in the provided search results, the principles derived from the synthesis of other chiral cyclopentadienyl metal complexes are directly applicable.
| Chirality Source | Synthetic Strategy | Key Feature | General Reference |
| Planar Chirality | Use of a chiral auxiliary on the Cp ligand | Formation of separable diastereomers | rsc.org |
| Chiral-at-Metal | Resolution of a racemic mixture | Formation of diastereomeric salts with a chiral resolving agent | wikipedia.org |
| Multiple Chiral Elements | Diastereoselective synthesis | Creation of complexes with both planar and central chirality | rsc.org |
Synthesis of Rhenium Polyhydride Architectures with Ancillary Ligands
Rhenium is known to form a rich variety of polyhydride complexes, which are stabilized by the presence of ancillary ligands. These ligands play a crucial role in determining the structure, stability, and reactivity of the resulting polyhydride architecture. The synthesis of these complexes often involves the reaction of a suitable rhenium precursor with a source of hydride and the ancillary ligand.
A common approach involves the reaction of rhenium oxides or halides with reducing agents in the presence of the desired ancillary ligands. For example, rhenium(V) and rhenium(VII) polyhydride complexes have been prepared with a diverse array of ancillary ligands, including monodentate and bidentate phosphines, phosphites, and silyl (B83357) ligands. thieme-connect.deliberty.edu
More recently, novel synthetic routes have been developed that avoid harsh conditions. One such method is the exhaustive deoxygenation of the perrhenate (B82622) anion (ReO4−) with pinacol (B44631) borane (B79455) (HBpin). This reaction leads to the formation of an anionic rhenium polyhydride complex containing boron-hydride ligands, [K(DME)(18-c-6)][ReH4(Bpin)(η2-HBpin)(κ2-H2Bpin)]. researchgate.netresearchgate.netnih.gov This operationally simple method provides access to reactive boron-hydride complexes that can be further modified. For instance, reaction with 9-borabicyclo[3.3.1]nonane (9-BBN) results in the substitution of the pinacol borane ligands to form a new anionic tetra(dihydroborate) complex. researchgate.net
The synthesis of heterobimetallic polyhydride complexes containing rhenium has also been reported. For example, the treatment of (Cp'RuH2)2 with Cp'ReH6 affords the heterobimetallic polyhydride complex Cp'Ru(μ-H)3ReH2Cp' (where Cp' = C5Me5). snnu.edu.cn This demonstrates the feasibility of constructing complex polyhydride architectures involving rhenium and other transition metals.
| Rhenium Precursor | Ancillary Ligand/Reagent | Product Type | Example Product | Reference |
| KReO4 | Pinacol borane (HBpin) | Anionic rhenium boron-polyhydride | [K(DME)(18-c-6)][ReH4(Bpin)(η2-HBpin)(κ2-H2Bpin)] | researchgate.netresearchgate.netnih.gov |
| [K(DME)(18-c-6)][ReH4(Bpin)(η2-HBpin)(κ2-H2Bpin)] | 9-BBN | Anionic tetra(dihydroborate) complex | [K(DME)(18-c-6)][Re(κ2-H-9-BBN)4] | researchgate.net |
| Cp'ReH6 (Cp' = C5Me5) | (Cp'RuH2)2 | Heterobimetallic polyhydride | Cp'Ru(μ-H)3ReH2Cp' | snnu.edu.cn |
| Rhenium oxides/halides | Tertiary phosphines | Rhenium(V) or (VII) polyhydrides | ReH5(PPh3)3, ReH7(PPr i 3)2 | thieme-connect.deliberty.edu |
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy: Infrared (IR) Analysis
In many cyclopentadienyl (B1206354) rhenium complexes, the presence of a Re(CO)₃ fragment is common. These typically exhibit a facial configuration, leading to a characteristic pattern of three CO stretching bands in the IR spectrum, although sometimes two of the bands may merge into a single broad band. researchgate.net For instance, in a disubstituted thienyl cyclopentadienyl rhenium tricarbonyl complex, strong peaks indicative of the bonds between rhenium and the carbonyl groups were observed at 2021 cm⁻¹ and 1910 cm⁻¹. liberty.eduliberty.edu Similarly, another cyclopentadienyl rhenium carbonyl complex showed characteristic strong peaks at 2033 cm⁻¹ and 1926 cm⁻¹. liberty.edu These values are sensitive to the other ligands attached to the rhenium, as their electronic properties influence the extent of π-backbonding from the metal to the CO ligands. researchgate.net
Beyond the carbonyl region, other characteristic peaks confirm the presence of the cyclopentadienyl ring and any substituents. For example, peaks corresponding to hybridized carbons in a cyclopentadienyl ring have been observed around 3105 cm⁻¹. liberty.edu In substituted versions, vibrations for other functional groups are also visible, such as a peak at 1191 cm⁻¹ for a sulfur bond in a thienyl substituent. liberty.edu
Table 1: Representative Infrared (IR) Spectroscopy Data for Cyclopentadienyl Rhenium Complexes
| Complex Type | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Disubstituted Thienyl Cyclopentadienyl Rhenium Tricarbonyl | ν(CO) | 2021 (strong) | liberty.eduliberty.edu |
| ν(CO) | 1910 (strong) | ||
| Disubstituted Cyclopentadienyl Rhenium Tricarbonyl | ν(CO) | 2033 (strong) | liberty.edu |
| ν(CO) | 1926 (strong) | ||
| Substituted Cyclopentadienyl Rhenium Complex | ν(C-H, sp²) | 3105 | liberty.edu |
| ν(C-S) of Thienyl | 1191 |
X-ray Diffraction Analysis of Solid-State Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural elucidation of Cyclopenta-1,3-diene;rhenium monohydride complexes. liberty.edu Single-crystal X-ray diffraction analysis confirms the molecular constitution, including the coordination geometry around the rhenium center, the conformation of the ligands, and precise bond lengths and angles. nih.govnih.gov
For many rhenium carbonyl complexes, X-ray crystallography confirms the fac conformation of the CO ligands. nih.gov In the case of a disubstituted thienyl cyclopentadienyl rhenium tricarbonyl complex, [Re(CO)₃{1,2-C₅H₃(CO-C₄H₃S)₂}], single-crystal X-ray analysis provided a detailed molecular structure. liberty.edu The data confirmed the identity of the synthesized complex and revealed key structural parameters. liberty.edu The bond lengths between the rhenium ion and the carbonyl and other ligands fall within typical ranges for such complexes. nih.gov
Crystallographic studies are fundamental to understanding the chemical coordination and bonding modes within these organometallic compounds. nih.gov The data obtained from these analyses, such as unit cell dimensions, space group, and refinement parameters, are critical for validating the proposed structures and for providing a basis for theoretical calculations.
Table 2: Crystal Data and Structure Refinement for [Re(CO)₃{1,2-C₅H₃(CO-C₄H₃S)₂}]
| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₅O₅ReS₂ |
| Formula weight | 545.52 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 15.1124(2) |
| b (Å) | 11.8824(2) |
| c (Å) | 19.2429(3) |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | 3455.48(9) |
| Z | 4 |
| Calculated density (Mg/m³) | 2.136 |
| Absorption coefficient (mm⁻¹) | 7.302 |
| Reflections collected/unique | 57936 / 7924 |
| Goodness-of-fit on F² | 0.921 |
| Final R indices [I>2σ(I)] | R1 = 0.0230, wR2 = 0.0514 |
Data sourced from a study on disubstituted cyclopentadienyl rhenium complexes. liberty.edu
Other Spectroscopic Methods
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound complexes by probing electronic transitions between molecular orbitals. scienceready.com.au Rhenium(I) tricarbonyl complexes, particularly those with diimine ligands, are known for their light absorption in the UV-Vis region, which is often dominated by metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov
The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the nature of the ligands and the solvent polarity. For a series of [Re(CO)₃(NN)Cl] complexes, extending the π-system of the diimine ligand leads to a significant bathochromic (red) shift of the MLCT absorption band and an increase in the extinction coefficient. nih.gov For example, the MLCT maximum for one such complex was found at 467 nm, which shifted to 532 nm and then to 586 nm as the aromatic system of the ligand was extended. nih.gov
These complexes can also exhibit negative solvatochromism, where the MLCT absorption bands shift to shorter wavelengths (a hypsochromic or blue shift) in more polar solvents. nih.gov This phenomenon is attributed to the stabilization of the polar ground state relative to the less polar excited state. The spectra may also contain bands corresponding to intraligand (IL) π–π* and n–π* transitions, typically occurring in the UV region. nih.gov
Table 3: UV-Vis Absorption Data for Representative Rhenium(I) Carbonyl Complexes in Chloroform
| Complex | λmax (nm) | ε (M⁻¹ cm⁻¹) | Transition Type |
|---|---|---|---|
| [Re(CO)₃(bpm)Cl] | 467 | 2910 | MLCT |
| [Re(CO)₃(bqz)Cl] | 532 | 4350 | MLCT |
| [Re(CO)₃(1,3,10,12-tape)Cl] | 586 | 5170 | MLCT |
Data adapted from a study on Rhenium(I) complexes with extended π-systems. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the characterization of organometallic complexes like those of this compound. nih.govnih.gov It allows for the transfer of intact molecular ions from solution into the gas phase, enabling the determination of molecular weights with high accuracy. ESI-MS is particularly useful for analyzing charged or polar complexes.
Studies on various rhenium(I) complexes have shown that ESI-MS typically reveals the intact molecular ions. nih.gov In addition to the parent ion, the technique can also provide structurally characteristic diagnostic fragments, which aids in confirming the composition and connectivity of the ligands around the metal center. nih.govresearchgate.net For example, using the bulky 1,2,4-tri-tert-butylcyclopentadienyl ligand, the monomeric rhenium(V) dioxo species (Cpttt)ReO₂ was observed and characterized by ESI-MS in equilibrium with its dimeric form. core.ac.uk This demonstrates the utility of ESI-MS in studying species that exist in complex equilibria in solution.
Spectroelectrochemical techniques combine the molecular specificity of spectroscopy with the ability of electrochemistry to control the oxidation state of a species. These methods are powerful for investigating the electronic structure and stability of the oxidized or reduced forms of this compound complexes.
UV-Vis-NIR spectroelectrochemistry involves generating the reduced (or oxidized) forms of a complex within a specialized cell and measuring the electronic absorption spectrum simultaneously. nih.gov For rhenium(I) carbonyl complexes, reduction is often ligand-based. Upon one-electron reduction, the π-singly occupied molecular orbital (SOMO) becomes partially populated. This is expected to weaken the π–acceptor interactions between the rhenium d-orbitals and the ligand π orbitals, leading to a hypsochromic (blue) shift of the MLCT transition. nih.gov Concurrently, new, often bathochromically shifted, intraligand (IL) transitions can appear due to the electron now available in the ligand's π* orbital. nih.gov
Film-electrochemical Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable technique for studying paramagnetic species generated electrochemically. bath.ac.uk For rhenium complexes that can be reduced or oxidized to form species with unpaired electrons, in situ EPR can monitor the evolution of these radicals during catalysis in real time, providing mechanistic insights. bath.ac.uk
In situ spectroscopic monitoring allows for the real-time observation of chemical reactions, providing a wealth of information on reaction kinetics, intermediates, and mechanisms. spectroscopyonline.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy are particularly well-suited for this purpose, often employing a fiber-optic attenuated total reflection (ATR) probe that can be inserted directly into the reaction vessel. mdpi.com
This approach enables the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands of each species throughout the course of the reaction. mdpi.comresearchgate.net For reactions involving this compound complexes, one could monitor the disappearance of reactant peaks and the appearance of product peaks, such as changes in the ν(CO) region for reactions involving carbonyl ligands. core.ac.uk For example, the dimerization of a monomeric rhenium species was monitored by following the changes in the Re=O vibrations over time. core.ac.uk
The main advantages of in situ monitoring are the elimination of the need for sampling and off-line analysis, which can be time-consuming and may alter the concentration of labile intermediates. spectroscopyonline.commdpi.com This methodology provides precise reaction times and can lead to the identification of transient species that might otherwise be missed, offering a more complete understanding of the reaction pathway. spectroscopyonline.commdpi.com In addition to FTIR, other techniques like in situ NMR and EPR can be used in tandem to understand complex reaction pathways, such as those initiated by light. bath.ac.uk
Compound Index
Computational and Theoretical Investigations of Rhenium Hydride Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of rhenium hydride complexes. This powerful quantum chemical method allows for the accurate calculation of electronic structures and properties of molecules, providing a balance between computational cost and accuracy. DFT calculations have been instrumental in understanding the geometries, vibrational frequencies, and reaction energetics of various rhenium hydride species.
For instance, in the study of rhenium polyhydride complexes, DFT calculations have been crucial in analyzing their structures and bonding. While experimental techniques like X-ray crystallography can locate heavy atoms, the precise positions of hydride ligands are often difficult to determine. DFT calculations, however, can accurately predict these positions, offering a complete structural picture. Furthermore, DFT has been employed to probe the electronic effects of different ligands on the rhenium center, shedding light on how these ligands influence the stability and reactivity of the M-H bond.
Quantum Chemical Modeling of Fluxional Dynamics
Many rhenium hydride complexes, including those with cyclopentadienyl (B1206354) ligands, exhibit fluxional behavior in solution, where ligands rapidly exchange positions. Understanding these dynamic processes is critical for comprehending their reactivity. Quantum chemical modeling, primarily using DFT, provides a powerful tool to map out the potential energy surfaces of these rearrangements and identify the low-energy pathways for ligand exchange.
Computational studies on various rhenium polyhydride complexes have revealed intricate mechanisms for these fluxional processes. For example, in some systems, a "turnstile" mechanism has been proposed, where a group of ligands rotates relative to the others. The energy barriers for these processes can be calculated, providing rates of exchange that can be compared with experimental data from techniques like variable-temperature NMR spectroscopy. While specific studies focusing solely on the fluxional dynamics of "Cyclopenta-1,3-diene;rhenium monohydride" are not extensively documented in the provided search results, the methodologies applied to other rhenium polyhydrides are directly applicable and provide a framework for understanding its potential dynamic behavior.
Analysis of Electronic Structure and Bonding Interactions
A deep understanding of the electronic structure and the nature of the chemical bonds is fundamental to explaining the properties and reactivity of "this compound." Computational methods offer a suite of tools to analyze the bonding in these complexes in detail.
Natural Bond Orbital (NBO) analysis, for example, can be used to probe the nature of the rhenium-hydride bond, quantifying its covalent and ionic character. It can also reveal details about donor-acceptor interactions between the metal center and the cyclopentadienyl and other ligands. Furthermore, the analysis of molecular orbitals (MOs) provides a qualitative picture of the bonding, identifying the key orbitals involved in the stability of the complex and its frontier orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in processes like oxidative addition and hydride transfer. Studies on related bis(η5-cyclopentadienyl)metal hydrides have demonstrated the utility of these methods in understanding interactions such as halogen bonding with the hydride ligand.
Elucidation of Reaction Mechanisms through Computational Approaches
For example, DFT calculations have been employed to investigate the mechanism of oxidative addition of haloalkanes to a related complex, [CpRe(CO)₃]. These studies proposed a radical mechanism for the insertion of the metal into the C-Cl bond. This type of computational investigation is crucial for understanding how C-H and other bonds are activated by rhenium centers. The insights gained from these mechanistic studies are invaluable for the rational design of catalysts for a variety of organic transformations.
Thermodynamic and Kinetic Hydricity Correlations
Hydricity, a measure of the hydride-donating ability of a metal hydride, is a critical parameter for predicting its reactivity in hydride transfer reactions. Both thermodynamic (equilibrium) and kinetic (rate) hydricity can be determined and correlated using computational methods.
Computational studies have been extensively used to establish the thermodynamic hydricities of a wide range of rhenium hydride complexes. These calculations typically involve determining the Gibbs free energy change for the heterolytic cleavage of the M-H bond. Linear free-energy relationships (LFERs) can then be derived by correlating these calculated thermodynamic hydricities with experimentally determined kinetic data for hydride transfer reactions. These correlations provide a powerful predictive tool, allowing for the estimation of reaction rates based on thermodynamic properties and aiding in the design of more efficient hydride transfer reagents and catalysts.
| Complex Type | Computational Method | Key Findings |
| Re(Rbpy)(CO)₃H | DFT | Established thermodynamic hydricities and correlated them with kinetic data. |
| General Transition Metal Hydrides | DFT | Developed methods for computational determination of thermodynamic and kinetic hydricity. |
Ab Initio Random Structure Searching (AIRSS) for Complex Hydride Structures
For complex hydride structures where the precise arrangement of atoms, particularly hydrogen atoms, is unknown, Ab Initio Random Structure Searching (AIRSS) has proven to be a valuable predictive tool. This computational technique involves generating a large number of random, but chemically sensible, structures and then relaxing them to the nearest local energy minimum using first-principles calculations, typically DFT.
A notable application of AIRSS has been in determining the structure of a complex anionic rhenium polyhydride of a boron-hydride ligand. In this case, while X-ray crystallography could determine the positions of the heavier atoms, the hydride ligands could not be located with confidence. AIRSS was successfully used to identify the plausible positions of the hydride, boryl, σ-borane, and dihydroborate ligands, providing a complete and energetically favorable structure. This demonstrates the power of AIRSS in elucidating the structures of complex hydrides where experimental methods fall short.
Reactivity Profiles and Mechanistic Dissections of Cyclopentadienyl Rhenium Hydride Complexes
Hydride Transfer Processes and Dynamics
Hydride transfer is a fundamental step in many catalytic cycles, including hydrogenation, hydroformylation, and hydrosilylation. Cyclopentadienyl (B1206354) rhenium hydride complexes can act as hydride donors, and the efficiency of this process is governed by both thermodynamic and kinetic factors.
The ability of a metal hydride complex to donate a hydride (its hydricity) is influenced by several factors, primarily the electronic properties of the ligands attached to the metal center. In cyclopentadienyl rhenium hydride systems, modifications to the cyclopentadienyl (Cp) ligand or other ancillary ligands can significantly alter the electron density at the rhenium center, thereby tuning the hydride donor ability.
Electronic Effects of Ligands: The presence of electron-donating groups on the ligands increases the electron density on the rhenium metal center. This enhancement of electron density makes the attached hydride more electron-rich (more "hydridic"), thus increasing its thermodynamic ability to be transferred to a suitable acceptor. Conversely, electron-withdrawing groups decrease the electron density at the metal, making the hydride less hydridic and a weaker donor. Studies on related rhenium carbonyl hydride complexes have demonstrated that the rate of hydride transfer increases as the thermodynamic driving force for the reaction increases, which can be modulated by the electronic properties of the ligands documentsdelivered.com. For instance, in a series of Re(R-bpy)(CO)₃H complexes, electron-donating substituents on the bipyridine ligand lead to a stronger hydride donor. documentsdelivered.com
Steric Properties: While electronic effects are often dominant, the steric environment around the metal hydride can also impact reactivity. Bulky ligands can hinder the approach of a hydride acceptor, thereby slowing down the rate of hydride transfer, even if the reaction is thermodynamically favorable. Research has shown that even slight changes in the steric properties of the rhenium hydride or the acceptor can cause significant deviations from predicted hydride transfer rates based solely on thermodynamics documentsdelivered.com.
Table 1: Influence of Ligand Electronics on Hydride Transfer
| Ligand Property | Effect on Rhenium Center | Hydride Character | Hydride Donor Ability |
|---|---|---|---|
| Electron-Donating | Increases electron density | More hydridic (δ-) | Enhanced |
The transfer of a hydride from a metal complex to a substrate can proceed through various mechanisms. For many transition metal hydrides, including rhenium complexes, a concerted mechanism is often operative. In a concerted hydride transfer, the H⁻ ion is transferred in a single kinetic step without the formation of any intermediates. documentsdelivered.comnih.gov
Concerted Pathway: Experimental and computational analyses support a concerted hydride transfer mechanism for several rhenium hydride complexes. documentsdelivered.com This pathway involves a transition state where the hydride is simultaneously interacting with both the donor (rhenium) and the acceptor molecule. As the thermodynamic driving force for the reaction increases, the transition state tends to occur earlier along the reaction coordinate. nih.gov
Marcus Theory: Originally developed for electron transfer reactions, Marcus theory has been successfully applied to hydride transfer processes involving transition metal hydrides. documentsdelivered.comnih.govwikipedia.org The theory provides a framework for correlating the kinetics (reaction rate) with the thermodynamics (driving force) of the reaction. libretexts.org The Marcus model allows for the determination of the intrinsic reorganization energy (λ), which is the energy required to change the geometries of the reactants and solvent molecules from their equilibrium positions to the transition state geometry, without the actual charge transfer. nih.govwikipedia.org
Studies on both iridium and rhenium hydride complexes have shown that experimental data for hydride transfer rates fit well with the Marcus model. documentsdelivered.comnih.gov This correlation provides a powerful tool for understanding and predicting the reactivity of these complexes in hydride transfer reactions and offers insights for designing more efficient catalytic systems. nih.gov
Ligand Exchange and Substitution Reactions
Ligand exchange, or substitution, is a fundamental reaction in organometallic chemistry where one ligand in a coordination complex is replaced by another. libretexts.org For cyclopentadienyl rhenium hydride complexes, these reactions are crucial for modifying the catalyst structure, introducing substrates to the metal center, or synthesizing new complexes. The synthesis of various cyclopentadienyl-based tricarbonyl rhenium complexes can be achieved through methods that involve ligand exchange. uu.nl
The susceptibility of a complex to ligand substitution depends on the nature of the metal, the ligands involved, and the reaction conditions. For example, in cationic nitrosyl cyclopentadienyl rhenium complexes, a chlorido ligand can be readily exchanged with other ligands such as triphenylphosphine chalcogenides or acetonitrile. The strength of the bond between the new ligand and the technetium (a congener of rhenium) center dictates the facility of the exchange, with strong donor ligands readily displacing others. researchgate.net This principle extends to rhenium complexes, where the lability of existing ligands and the nucleophilicity of the incoming ligand govern the reaction pathway and rate.
Oxidative Addition and Reductive Elimination Reactions
Oxidative addition and its reverse, reductive elimination, are key elementary steps in a vast number of catalytic cycles. wikipedia.orgwikipedia.org These reactions involve a change in both the oxidation state and the coordination number of the metal center. wikipedia.orglibretexts.orgumb.edu
Reductive Elimination: The oxidation state of the metal is reduced by two, and a new bond is formed between two ligands that are eliminated from the metal's coordination sphere. wikipedia.orglibretexts.orgumb.edu
Oxidative Addition: A bond in a substrate molecule is broken, and two new bonds are formed with the metal center, increasing its oxidation state by two. wikipedia.orgumb.eduumb.edu
Reductive elimination of molecular hydrogen (H₂) is the microscopic reverse of H₂ oxidative addition. wikipedia.orglibretexts.org This process typically occurs from a metal dihydride species and is a critical step in many catalytic hydrogenation and dehydrogenation reactions. For the reaction to proceed via a concerted, intramolecular pathway, the two hydride ligands must be situated in a cis-position relative to each other on the metal center. wikipedia.orglibretexts.orgumb.edu
Oxidative addition is a common reaction for metal complexes in low oxidation states that have a vacant coordination site or can generate one by ligand dissociation. wikipedia.orgumb.edu Cyclopentadienyl rhenium(I) complexes, for example, can undergo oxidative addition with various substrates.
H₂ Addition: The oxidative addition of dihydrogen is a classic example, typically proceeding through a concerted, non-polar mechanism. This involves the formation of an intermediate σ-H₂ complex, followed by the cleavage of the H-H bond to yield a cis-dihydride product. wikipedia.orgumb.edulibretexts.org
C-H and Si-H Bond Addition: The activation of C-H and Si-H bonds via oxidative addition is of great importance in catalysis. umb.edunih.gov These reactions are also believed to proceed through a concerted pathway, involving the formation of a three-center transition state. umb.eduumb.edu While less common than for later transition metals, rhenium complexes can participate in such transformations. The oxidative addition of a C-H bond has been proposed as a key step in the reaction mechanism of a cyclopentadienyl rhenium carbonyl complex. uu.nl The study of Si-H bond oxidative addition often provides valuable mechanistic insights into the analogous, but typically less favorable, C-H bond activation. nih.gov
Table 2: Summary of Oxidative Addition vs. Reductive Elimination
| Process | Metal Oxidation State | Metal Coordination Number | Key Requirement | Common Examples |
|---|---|---|---|---|
| Oxidative Addition | Increases by 2 | Increases by 2 | Vacant coordination site | Addition of H₂, R-X, Si-H |
Protonation and Deprotonation Chemistry
The reactivity of cyclopentadienyl rhenium hydride complexes is significantly influenced by their ability to undergo both protonation and deprotonation, demonstrating their amphoteric nature. This chemistry is crucial for understanding their catalytic activity and for the synthesis of new rhenium species.
Deprotonation of neutral cyclopentadienyl rhenium hydride complexes is a common method for generating anionic rhenium species. The reaction of rhenium(V) polyhydride complexes with strong bases like potassium hydride (KH) can lead to the deprotonation of the rhenium center, resulting in the formation of rhenium(III) tetrahydride anions. monmouth.edunih.gov These low-valent rhenium anions are highly reactive species. For example, the reaction of a rhenium(V) pentahydride complex with KH can yield a rhenium(III) tetrahydride anion stabilized by phosphine (B1218219) ligands. nih.gov
Protonation of cyclopentadienyl rhenium hydride complexes, on the other hand, leads to the formation of cationic dihydrogen or polyhydride complexes. The protonation of neutral rhenium pentahydride complexes supported by three tertiary phosphine centers can form cationic hexahydride complexes, which may also be formulated as dihydrogen complexes. nih.gov The study of protonation reactions is essential for understanding the mechanisms of catalytic reactions where the hydride ligand may act as a Brønsted base.
The interplay between protonation and deprotonation is fundamental to the chemical transformations involving cyclopentadienyl rhenium hydrides. The ability to both accept and donate a proton allows these complexes to participate in a wide range of catalytic cycles and stoichiometric reactions.
Insertion Reactions with Small Molecules
Cyclopentadienyl rhenium hydride complexes exhibit reactivity towards the insertion of small unsaturated molecules into the rhenium-hydride (Re-H) bond. These reactions are of significant interest as they represent elementary steps in various catalytic processes, such as hydrogenation and hydroformylation.
Computational studies have shown that the insertion of carbon monoxide (CO) into an oxorhenium-hydride bond to form a formyl ligand is a thermodynamically favorable process. acs.org While this study focuses on oxorhenium hydrides, the fundamental principles of CO insertion into a Re-H bond are relevant to cyclopentadienyl systems as well. Further insertion of CO into the resulting formyl ligand can lead to the formation of α-dicarbonyl species, which can then rearrange to hydroxycarbonyl or formate complexes. acs.org
The insertion of carbon disulfide (CS₂) into the Re-H bond of rhenium polyhydride complexes has also been observed. nih.gov This reaction typically occurs at the unique B site hydride ligand in certain rhenium polyhydride complexes. nih.gov
While specific examples of insertion reactions with Cyclopenta-1,3-diene;rhenium monohydride are not extensively detailed in the provided search results, the general reactivity patterns of rhenium hydrides suggest that it would be susceptible to insertion by a variety of small molecules. These reactions are crucial for the functionalization of small molecules and are a key aspect of the reactivity of these complexes.
The following table summarizes the types of insertion reactions involving rhenium hydride complexes:
| Small Molecule | Product of Insertion into Re-H Bond |
| Carbon Monoxide (CO) | Formyl complex |
| Carbon Disulfide (CS₂) | Dithioformate complex |
Reactivity of Low-Valent Rhenium Anions in Chemical Transformations
Low-valent transition metalates, which are anionic and electron-rich organometallic complexes, are known to be highly reactive reagents in organic synthesis and small molecule activation. nsf.govstrath.ac.uk Cyclopentadienyl rhenium anions, generated from the deprotonation of their corresponding hydrides, fall into this category and exhibit a rich and diverse reactivity profile.
These anionic rhenium complexes are potent nucleophiles and strong reducing agents. nsf.gov Their high reactivity stems from the electron-rich nature of the metal center, which makes them suitable for a variety of chemical transformations. nsf.govstrath.ac.uk The reactivity of these anions can be tuned by the nature of the ancillary ligands. While carbonyl ligands have traditionally been used to stabilize low-valent metal anions, recent research has focused on non-carbonyl stabilized anions, which often exhibit enhanced reactivity. nsf.govnih.gov
A notable example is a rhenium(I) β-diketiminate cyclopentadienide metalate, which has demonstrated exceptional reactivity in small molecule activation. nsf.gov This complex is capable of reversibly binding dinitrogen (N₂) in solution and can be used to trap N₂ for the synthesis of functionalized diazenido species. nih.gov The mechanism of this activation involves a crucial role of the sodium counterion. nih.gov
Furthermore, these low-valent rhenium anions are utilized in the formation of metal-element (M-E) bonds. nsf.gov For instance, they have been used to synthesize uncommon rhenium-tetrylene (Si, Ge, Sn) complexes. nsf.gov They also find application in the formation of metal-metal bonds, as demonstrated by the synthesis of a linear, tetrametallic Re(I)-Zn(I)-Zn(I)-Re(I) core. researchgate.net
The reactivity of these anions is not limited to the metal center. In some cases, reactions can occur at the cyclopentadienyl ligand or through a cyclopentadienyl-sandwich mode. nih.gov The diverse reactivity of low-valent cyclopentadienyl rhenium anions makes them valuable reagents and catalysts in a wide range of chemical transformations, from small molecule activation to the synthesis of novel inorganic and organometallic structures. strath.ac.uknih.gov
Intramolecular Dynamics and Polytopal Rearrangements
Rhenium polyhydride complexes, including those with cyclopentadienyl ligands, are characterized by their stereochemical nonrigidity, which gives rise to interesting intramolecular dynamics and polytopal rearrangements. smu.eduresearchgate.net These dynamic processes are often studied using variable-temperature NMR spectroscopy, which allows for the characterization of fluxional behavior and the determination of energy barriers for these rearrangements. smu.edu
High-coordination-number rhenium polyhydride complexes, typically with coordination numbers of 7, 8, or 9, have intrinsically lower energy barriers to polytopal rearrangement compared to more common coordination numbers like 4 or 6. monmouth.edunih.gov The presence of multiple hydride ligands provides pathways for intramolecular rearrangements that are not available for other types of ligands. monmouth.edunih.gov
Quantum chemical calculations have been instrumental in elucidating the mechanisms of these rearrangements. For the rhenium polyhydride complex ReH₅(PPh₃)₂(pyridine), two new fluxional mechanisms have been identified: a lateral three-arm turnstile rotation and a basal three-arm turnstile rotation. smu.eduacs.orgacs.org These mechanisms jointly account for the observed coalescence events in the variable-temperature NMR spectra. smu.eduacs.org The previously proposed pseudorotation mechanism for this complex has been shown to be a more complex three-step process involving two lateral turnstile steps and one basal turnstile step. acs.org
The dynamic exchange of hydride ligands in rhenium(V) pentahydride complexes often involves a turnstile exchange of three adjacent hydride ligands. nih.gov The specific nature of the ligands in the coordination sphere can influence these dynamic processes. For example, the presence of a rigid chelating ligand can halt the pseudorotational rearrangement of ligands at the rhenium center. nih.gov
The study of these intramolecular dynamics is crucial for a complete understanding of the structure and reactivity of cyclopentadienyl rhenium hydride complexes. The fluxional nature of these molecules can have significant implications for their catalytic activity, as the interchange of ligand positions can influence the accessibility of the metal center and the stereochemistry of the reaction products.
Metal-to-Ligand Hydride Migrations
While the migration of a hydride ligand from a metal center to a coordinated ligand is a well-established elementary step in organometallic chemistry, the reverse process, migration from a ligand to the metal, is also of significant interest. In the context of cyclopentadienyl rhenium complexes, the potential for hydride migration from the cyclopentadienyl ring to the rhenium center has been considered.
Although direct evidence for hydride migration from an unsubstituted cyclopentadienyl ligand to a rhenium center is not prevalent in the provided search results, studies on related systems provide valuable insights. For instance, the reversible intramolecular C-H activation at a methyl group of a permethylated cyclopentadienyl (C₅Me₅) ligand in a rhodium complex has been demonstrated, leading to the formation of a Rh-H bond. nih.gov This process highlights the potential for the cyclopentadienyl ligand to act as a non-innocent, or reactive, ligand rather than a simple spectator. nih.gov
Computational studies on oxorhenium hydrides have shown that the insertion of CO into a Re-H bond to form a formyl ligand is thermodynamically favorable. acs.org Subsequent steps can involve migration of the formyl group or a hydride to the oxo ligand. acs.org This demonstrates the possibility of hydride migration between the metal and other ligands in the coordination sphere.
The concept of metal-to-ligand hydride migration is crucial in understanding reaction mechanisms where the cyclopentadienyl ligand might participate directly in the transformation, for example, by acting as a proton shuttle. nih.gov Further research is needed to fully explore the scope and mechanism of such migrations in cyclopentadienyl rhenium hydride complexes.
Catalytic Applications of Cyclopentadienyl Rhenium Hydride Complexes
General Catalytic Potential in Organic Transformations
Cyclopentadienyl (B1206354) rhenium hydride complexes exhibit significant catalytic activity in several key areas of organic synthesis. These complexes have been shown to be effective in hydrogenation, dehydrogenation, and various C-H bond functionalization reactions. For instance, rhenium(I) complexes containing nitrosyl and halide ligands are active in the hydrogenation of olefins and imines, as well as the dehydrogenation of amine boranes. acs.org Their catalytic utility also extends to hydrosilylation and dehydrogenative silylation reactions. acs.org
Rhenium polyhydride complexes, which can be precursors to catalytically active species, have been shown to catalyze reactions involving the activation of carbon-hydrogen bonds at both sp² and sp³ hybridized carbon centers. nih.gov Furthermore, recent studies have highlighted the potential of high-valent rhenium complexes in borylation catalysis, specifically in the borylation of heterocyclic aromatic substrates. nih.gov Anionic rhenium polyhydride complexes of boron-hydride ligands have been developed as catalysts for the 1,4-hydroboration of N-heteroaromatic substrates. nih.govhw.ac.uk
The catalytic performance of these rhenium complexes can be remarkable. For example, in the hydrogenation of 1-hexene, a system involving a rhenium(I) monohydride species demonstrated a maximum turnover number (TON) of 3.1 x 10⁴ and a maximum turnover frequency (TOF) of 5.6 x 10⁴ h⁻¹, showcasing activities comparable to those of precious metal catalysts like Wilkinson's or Schrock-Osborn type catalysts. acs.org
Table 1: Catalytic Performance of a Rhenium(I) Hydride System in 1-Hexene Hydrogenation
| Catalyst System | Maximum TON | Maximum TOF (h⁻¹) |
|---|---|---|
| 2a/BPh₃ | 3.1 x 10⁴ | - |
| 2a/B(C₆F₅)₃ | - | 5.6 x 10⁴ |
Data sourced from a study on rhenium hydride/boron Lewis acid cocatalysis. acs.org
C-H Bond Activation Processes
The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and cyclopentadienyl rhenium hydride complexes have proven to be capable catalysts in this domain. These complexes can facilitate the cleavage of C-H bonds in a variety of substrates, including alkanes and cycloalkanes. rsc.org
Rhenium complexes have demonstrated the ability to activate both sp² and sp³ C-H bonds. For instance, bisphosphine rhenium heptahydride complexes can dehydrogenate cycloalkanes such as cyclohexane, cycloheptane, and cyclo-octane to their corresponding cycloalkenes at temperatures below 80 °C in the presence of a hydrogen acceptor. This process involves the activation of sp³ C-H bonds. The efficiency of this dehydrogenation can be influenced by the electronic properties of the phosphine (B1218219) ligands, with more electron-releasing ligands leading to higher yields.
There is also evidence for the activation of sp² C-H bonds. For example, a high-valent rhenium complex has been used as a borylation catalyst for heterocyclic aromatic substrates like thiophene (B33073) and indole, which involves the functionalization of an sp² C-H bond. nih.gov Iron(III) salts have also been shown to catalyze the direct activation of aromatic C(sp²)-H bonds and the corresponding β-C(sp³)-H bonds of alkyl substituents for H/D exchange. repec.org While not rhenium-based, this highlights the general feasibility of such transformations.
The mechanism of C-H bond activation by transition metal complexes can proceed through several pathways. One common mechanism is oxidative addition, where the metal center inserts into the C-H bond, leading to an increase in its oxidation state. nih.gov For example, in a proposed mechanism for the dehydrogenation of cycloalkanes by a rhenium complex, a key step is the reversible oxidative addition of the cycloalkane to a coordinatively unsaturated intermediate.
Another proposed mechanism involves a concerted metalation-deprotonation pathway. youtube.com In some systems, particularly those involving early transition metals, σ-bond metathesis is a plausible mechanism for C-H bond cleavage. youtube.com In the context of intramolecular transfer dehydrogenation catalyzed by rhodium complexes, a proposed mechanism involves the activation of a proximal C-H bond via oxidative addition to the metal center. nih.gov This is followed by a series of steps including migratory insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst and form the product. nih.gov The regioselectivity of C-H activation can be directed by the chelation of other functional groups within the substrate to the metal center. nih.gov
Hydrogenation and Transfer Hydrogenation Catalysis
Cyclopentadienyl rhenium hydride complexes are effective catalysts for hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the reduction of unsaturated organic molecules. These reactions typically involve the addition of hydrogen across a double or triple bond.
Rhenium(I) complexes are recognized as efficient catalysts for photocatalytic hydrogen (H₂) production due to their favorable photophysical and photochemical properties and high photostability. researchgate.net In proposed mechanisms for homogeneous hydrogen evolution, the process can involve the formation of a metal hydride intermediate. researchgate.net For instance, in some systems, the reduction of a ligand is coupled with protonation, leading to the formation of a metal hydride which is a key species in the evolution of H₂. researchgate.net
The catalytic cycle for hydrogenation reactions often involves a series of well-defined steps. For a rhenium(I) hydride/boron Lewis acid cocatalyzed hydrogenation of alkenes, an Osborn-type catalytic cycle has been proposed. acs.org This cycle suggests that the olefin coordinates to the active rhenium(I) monohydride species before the addition of H₂. acs.org The active catalytic species is thought to be formed through the reversible abstraction of a halide ligand by a Lewis acid cocatalyst. acs.org
In transfer hydrogenation reactions, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of H₂ gas. Mechanistic studies of transfer hydrogenation catalyzed by cyclopentadienone iridium complexes implicate a cationic iridium hydride as a key intermediate. nsf.gov This intermediate is believed to be involved in a metal-ligand bifunctional activation of the substrate. nsf.gov While this example involves iridium, it provides a plausible model for the types of intermediates and mechanisms that may operate in analogous rhenium-catalyzed systems. The identification of such intermediates is crucial for understanding and optimizing the catalytic process.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process in organic synthesis and materials science. nih.gov While various transition metals, particularly platinum group metals, are known to catalyze this reaction, the use of rhenium complexes has also been explored. nih.govmdpi.com Rhenium-based catalysts, often high-valent oxo-complexes, have demonstrated activity in the hydrosilylation of carbonyl derivatives. mdpi.comresearchgate.net
Several mechanisms have been proposed for rhenium-catalyzed hydrosilylation, largely dependent on the nature of the rhenium complex. For some systems, a proposed pathway involves the formation of an η²-silane complex, followed by the heterolytic cleavage of the Si-H bond at the rhenium center. nih.govmdpi.com This ionic mechanism features the sequential transfer of a silyl (B83357) cation (R₃Si⁺) and then a hydride to the unsaturated substrate. nih.gov Another proposed mechanism for high-valent oxo-rhenium catalysts involves a formal [2+2] addition of the silane (B1218182) to a Re=O bond, producing a metal hydride intermediate that participates in the reduction of the substrate. researchgate.net
However, specific examples and detailed mechanistic studies of hydrosilylation reactions catalyzed directly by cyclopentadienyl rhenium monohydride complexes are not extensively documented in the current scientific literature.
Deoxydehydration of Diols and Polyols
The deoxydehydration (DODH) reaction, which converts vicinal diols into olefins, is a critical transformation for converting biomass-derived polyols into valuable chemical feedstocks. nih.govuu.nl Cyclopentadienyl-based trioxo-rhenium(VII) complexes, such as CpReO₃ (Cp = pentamethylcyclopentadienyl), have been identified as highly effective catalysts for this process. nih.govuu.nl The catalytic cycle involves the reduction of the Re(VII) precursor to a reactive Re(V) dioxo species, which is a key intermediate. acs.org These catalysts have shown excellent activity for a range of substrates, from simple diols to complex, biomass-derived polyols like glycerol (B35011) and mucic acid. nih.govresearchgate.net
The structure of the cyclopentadienyl (Cp) ligand plays a crucial role in determining the efficacy and stability of the rhenium catalyst in DODH reactions. researchgate.net The introduction of bulky substituents on the Cp ring significantly impacts the catalyst's performance.
Steric Hindrance and Catalyst Stability: The use of sterically demanding ligands, such as the 1,2,4-tri-tert-butylcyclopentadienyl (Cpᵗᵗᵗ) ligand, helps to prevent catalyst deactivation. acs.org Mononuclear Re(V) dioxo species, like (Cp')ReO₂, are postulated as key catalytic intermediates. These species have a tendency to aggregate into inactive dimeric or oligomeric forms. The steric bulk of the substituted Cp ligand destabilizes these inactive dimers, thereby maintaining a higher concentration of the catalytically active monomeric species in the reaction mixture. acs.org For instance, the (Cpᵗᵗᵗ)ReO₂ complex was observed to be in equilibrium with its dimer, and it reacted with ethylene (B1197577) glycol much faster than the dimeric form, supporting its role as the primary active intermediate. acs.org
Electronic Effects and Selectivity: The electronic properties of the Cp' ligand, influenced by the number and nature of its substituents, also affect catalytic activity. researchgate.netresearchgate.net A systematic study comparing various alkyl-substituted Cp'ReO₃ complexes in the DODH of 1,2-octanediol (B41855) revealed significant differences in product selectivity. uu.nl Notably, less-substituted Cp'ReO₃ complexes (containing ligands like 1,2,4-tri-tert-butylcyclopentadienyl and 1,3-di-tert-butylcyclopentadienyl) produced significantly less of the isomerized 2-octene product compared to catalysts with per-alkylated Cp rings like Cp*. uu.nl This suggests that tuning the steric and electronic properties of the cyclopentadienyl ligand can control the selectivity of the olefin product.
The table below summarizes the catalytic performance of various Cp'-rhenium complexes in the deoxydehydration of different diols and polyols.
| Catalyst | Substrate | Reductant/Solvent | Conversion (%) | Olefin Yield (%) | Key Observation |
|---|---|---|---|---|---|
| CpᵗᵗReO₃ | 1,2-Octanediol | 3-Octanol | >95 | 93 | High yield and selectivity for the terminal olefin. researchgate.net |
| CpᵗᵗReO₃ | Glycerol | 3-Octanol | >99 | 98 (Allyl Alcohol) | Excellent activity for biomass-derived polyols. nih.govresearchgate.net |
| CpᵗᵗReO₃ | Mucic Acid | 3-Octanol | 91 | 75 (Muconates) | Effective for complex sugar acid conversion. nih.gov |
| CpReO₃ | 1,2-Octanediol | PPh₃ | 90 | 72 (1-Octene + 2-Octene) | Higher degree of olefin isomerization observed. uu.nl |
| (1,3-di-tert-butyl-Cp)ReO₃ | 1,2-Octanediol | PPh₃ | 90 | 89 (1-Octene) | Improved selectivity against isomerization compared to Cp. uu.nl |
Small Molecule Activation
The activation of small, abundant molecules such as dinitrogen (N₂), carbon monoxide (CO), and carbon dioxide (CO₂) is a central goal in catalysis, aiming to convert them into value-added chemicals and fuels. researchgate.netcells.es Transition metal complexes, including hydrides, are often investigated for this purpose due to their ability to coordinate and reductively functionalize these stable molecules. researchgate.net
While the activation of small molecules is a broad field of research, specific studies detailing the catalytic reduction of N₂, CO, and CO₂ using cyclopentadienyl rhenium monohydride complexes are not widely reported. The cyclopentadienyl ligand itself can play a non-innocent role in certain catalytic cycles, serving as a reservoir for protons or hydrides in reactions like H₂ production or N₂ reduction with other metal systems. nih.gov However, the direct application of stable CpReH-type complexes as the primary catalyst for the reduction of these specific small molecules remains an area requiring further investigation.
Hydroboration of N-Heteroaromatic Substrates
The catalytic hydroboration of N-heteroaromatic compounds is a powerful method for the synthesis of partially or fully reduced N-heterocycles, which are important structural motifs in pharmaceuticals and natural products. ias.ac.in This dearomatization reaction has been achieved using a variety of catalysts based on transition metals such as nickel and ruthenium. nih.govorganic-chemistry.org The general mechanism often involves the coordination of the heterocycle to a metal hydride species, followed by insertion into the M-H bond to generate a dearomatized metal amide intermediate. nih.gov While rhenium complexes have been explored for hydroboration catalysis, specific reports on the use of cyclopentadienyl rhenium hydride complexes for the hydroboration of N-heteroaromatic substrates are limited in the reviewed literature.
Carbon-Carbon Bond Formation Catalysis
Extensive searches of scientific literature did not yield specific examples or detailed research findings concerning the application of Cyclopenta-1,3-diene;rhenium monohydride as a catalyst for carbon-carbon bond formation reactions. While rhenium complexes, in general, are utilized in various catalytic processes, including those that form C-C bonds, the specific catalytic activity of the cyclopentadienyl rhenium monohydride complex in this area is not well-documented in available research.
Rhenium catalysis is a field of active research, with different ligand systems leading to a wide array of chemical transformations. For instance, rhenium complexes containing ligands other than the simple cyclopentadienyl monohydride have been explored in reactions such as C-H activation, which can be a preliminary step to C-C bond formation. Additionally, rhenium-catalyzed cycloaddition reactions have been reported, where a proposed "fulvene-bound rhenium hydride complex" intermediate is mentioned, though this is part of a specific reaction mechanism rather than a general catalytic method for C-C bond formation.
However, dedicated studies focusing on the catalytic utility of isolated this compound for the coupling of organic substrates to form new carbon-carbon bonds, along with corresponding data on reaction scope, yields, and conditions, are not prominently featured in the reviewed literature. Therefore, a detailed discussion and data table for this specific catalytic application cannot be provided at this time. Further research in the field may elucidate the potential of this and related rhenium hydride complexes in C-C bond formation catalysis.
Ligand Design and Structural Diversity in Rhenium Hydride Chemistry
Impact of Cyclopentadienyl (B1206354) Ligand Modifications
The cyclopentadienyl (Cp) ligand is a cornerstone in organometallic chemistry, providing remarkable stability to metal complexes through its η5-coordination. snnu.edu.cn Modifications to the Cp ring, by introducing various substituents, allow for the fine-tuning of the stereoelectronic properties of the metal center, which is of particular importance in catalysis. snnu.edu.cn
The introduction of substituents onto the cyclopentadienyl ring profoundly influences the properties of the corresponding rhenium hydride complexes. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The donor ability of the Cp ligand can be modulated by substituents. Electron-donating groups, such as methyl groups, increase the electron density at the rhenium center. For instance, replacing the hydrogen atoms of a Cp ring with methyl groups to form the pentamethylcyclopentadienyl (Cp*) ligand enhances the metal's electron-donating capacity. snnu.edu.cn Conversely, electron-withdrawing groups decrease the electron density. These electronic modifications impact the reactivity of the complex; for example, in osmium complexes, a more weakly donating cyclopentadienyl ring was found to stabilize the σ-methane form relative to the methyl/hydride tautomer. illinois.edu
Steric Effects: The size and arrangement of substituents on the Cp ring create steric hindrance around the metal center. This steric bulk can influence the accessibility of reactants to the metal's coordination sites and can affect the stability of the complex itself. nih.gov For example, the presence of five methyl groups in a Cp* ligand significantly increases its steric volume compared to the unsubstituted Cp ring. nih.gov In some cases, significant steric hindrance can hamper the synthesis of the desired complex, leading to lower yields. nih.gov The interplay between steric and electronic effects is crucial; bulky, electron-donating ligands can provide kinetic stabilization to reactive species. unt.edu
The following table summarizes the general steric and electronic effects of common substituents on the cyclopentadienyl ligand.
| Substituent | Primary Effect | Impact on Rhenium Center | Example |
| Alkyl groups (e.g., -CH₃) | Electron-donating, Steric bulk | Increases electron density, can hinder substrate access | Pentamethylcyclopentadienyl (Cp*) |
| Silyl (B83357) groups (e.g., -SiMe₃) | Steric bulk | Increases steric hindrance around the metal | C₅H₄SiMe₃ |
| Phenyl groups (e.g., -C₆H₅) | Electronic (inductive vs. resonance), Steric bulk | Can withdraw or donate electron density depending on the system, adds bulk | |
| Fluoroalkyl groups | Electron-withdrawing | Decreases electron density, enhances Lewis acidity |
The development of chiral cyclopentadienyl (CpX) ligands has become a powerful strategy in asymmetric catalysis, enabling the synthesis of enantiopure compounds. snnu.edu.cnnih.gov The design of these ligands is critical for achieving high levels of stereocontrol in metal-catalyzed reactions. nih.govresearchgate.netdntb.gov.ua Chiral CpX ligands form stable η5-complexes with metals, creating a well-defined chiral environment that can influence the stereochemical outcome of a reaction. researchgate.net
These specialized ligands have been successfully applied in a wide range of enantioselective transformations, including C-H bond functionalization. researchgate.netresearchgate.net The design principles often involve attaching a chiral scaffold to the Cp ring, which then directs the approach of substrates to the catalytically active metal center. A revised focus on the intentional design of the chiral Cp ligand has unlocked significant potential in asymmetric synthesis that was previously unrealized. snnu.edu.cn
| Chiral Ligand Design Strategy | Key Feature | Application Example |
| Planar Chirality | Chirality arises from the non-symmetrical substitution pattern on the Cp ring itself. | Ferrocenyl diphosphine ligands. snnu.edu.cn |
| Appended Chiral Center | A chiral group is attached as a substituent to the Cp ring. | Binaphthyl-derived ligands. researchgate.net |
| ansa-Metallocenes | Two Cp rings are linked by a bridging group, restricting rotation and creating a chiral pocket. | Catalysis requiring two open coordination sites. snnu.edu.cn |
Influence of Ancillary Ligands on Rhenium Hydride Reactivity
A computational study on complexes of the type [ReY(CO)₃(bipy)] (where Y is an ancillary ligand) demonstrated that the identity of the heteroatom (N, O, P, S) in the Y ligand and its substituents significantly alters the reactivity towards activated alkynes. nih.gov For example, phosphido and thiolato ligands tended to yield different products than hydroxo or amido ligands. nih.gov Similarly, the choice of phosphine (B1218219) ligands can affect the chemical properties of rhenium nitrosyl hydride complexes. acs.org The electronic properties of ancillary ligands can be tuned to either stabilize or activate the rhenium hydride bond for specific catalytic applications.
Structural Characteristics of Rhenium Polyhydride Complexes
Rhenium is well-known for forming polyhydride complexes, which are compounds that feature four or more hydride ligands directly bonded to the metal center. nih.gov These complexes are often precursors to active catalysts for various organic transformations. nih.gov The structural characterization of these species can be challenging due to the fluxionality of the hydride and other ligands, especially in solution. rsc.orghw.ac.uk
Rhenium polyhydride complexes can be categorized into two main structural types: classical and non-classical.
Classical Polyhydrides: In these complexes, the hydrogen atoms exist as distinct, terminal hydride anions (H⁻) bonded to the rhenium center. Each hydrogen occupies a separate coordination site. An example is ReH₅(PPh₃)₃, which in the solid state has distinct hydride ligands. nih.gov
Non-Classical Polyhydrides: These complexes feature at least one dihydrogen ligand (η²-H₂), where the H-H bond is not completely broken upon coordination to the metal. The dihydrogen molecule binds side-on and occupies a single coordination site. Theoretical investigations have explored the energetics and structures of both classical and non-classical rhenium polyhydrides. acs.org Some complexes can contain both classical hydrides and non-classical dihydrogen ligands simultaneously, as seen in certain nitrosyl rhenium complexes like [Re(Br)₂(NO)(η²-H₂)(PⁱPr₃)₂]. acs.org
The distinction is not always sharp, and there exists a continuum between a stretched dihydrogen ligand and two separate hydride ligands. The nature of the ancillary ligands and the oxidation state of the rhenium center influence which form is more stable.
Coordination Environment and Geometry around the Rhenium Center
The geometry of a coordination complex is primarily determined by its coordination number—the number of atoms directly bonded to the central metal. youtube.comyoutube.com Rhenium complexes exhibit a variety of coordination numbers and geometries, influenced by factors such as the size of the rhenium ion and the steric and electronic properties of the surrounding ligands. youtube.commdpi.com
In many Cyclopenta-1,3-diene;rhenium complexes, particularly those with a d⁶ electron configuration, a distorted octahedral geometry is common. nih.gov For instance, the rhenium(I) cation in [ReCl(CO)₃(Ph-C≡C-dtpy)] adopts a distorted octahedral coordination geometry. mdpi.com
High-coordination-number rhenium polyhydride complexes display more complex geometries. For example, structurally characterized eight-coordinate rhenium(V) polyhydrides, such as ReH₅(PMePh₂)₃, often adopt a distorted pseudododecahedral geometry in the solid state. nih.gov The specific arrangement of ligands is crucial, as it dictates the reactivity of the complex. The geometry consists of two orthogonal trapezoids, with coordination sites on the long edges being less sterically demanding. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Ligand Platforms for Enhanced Reactivity and Selectivity
A primary focus of ongoing research is the rational design and synthesis of novel ligand platforms to modulate the steric and electronic properties of the rhenium center in cyclopenta-1,3-diene;rhenium monohydride complexes. The cyclopentadienyl (B1206354) (Cp) ligand itself, while a cornerstone of organometallic chemistry, is the subject of extensive modification to fine-tune catalytic performance.
The development of new cyclopentadienyl ligands (Cpx) has the potential to significantly impact the field. Subtle variations in the substituents on the Cp ring can lead to substantial changes in reactivity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density at the rhenium center, thereby influencing its catalytic activity. Similarly, the steric bulk of the Cp ligand can be adjusted to control the substrate approach and enhance selectivity for specific products.
One promising approach involves the synthesis of Cp ligands with integrated functionalities, such as chiral auxiliaries or pendant Lewis basic sites. These "designer" ligands can create a specific microenvironment around the rhenium center, enabling highly selective catalytic transformations that are not achievable with simpler Cp ligands. The goal is to establish clear structure-activity and structure-selectivity relationships that will allow for the predictable tuning of catalyst performance for a given application.
Table 1: Influence of Cyclopentadienyl Ligand Substitution on Rhenium Catalyst Properties
| Ligand Modification | Expected Effect on Rhenium Center | Potential Catalytic Advantage |
| Introduction of electron-donating groups (e.g., alkyl) | Increased electron density | Enhanced reactivity in oxidative addition steps |
| Introduction of electron-withdrawing groups (e.g., -CF₃) | Decreased electron density | Increased stability towards decomposition |
| Increased steric bulk (e.g., pentamethylcyclopentadienyl, Cp*) | Shielding of the metal center | Improved selectivity by controlling substrate access |
| Incorporation of chiral substituents | Creation of a chiral pocket | Enantioselective catalysis |
| Addition of pendant Lewis basic arms | Cooperative effects and substrate activation | Enhanced reaction rates and novel reactivity |
Exploration of New Catalytic Transformations and Synthetic Methodologies
While this compound complexes have shown promise in various catalytic reactions, there is a vast, underexplored landscape of potential transformations. A significant future direction will be the application of these rhenium catalysts to new and challenging synthetic methodologies.
One area of emerging interest is the use of rhenium hydride complexes in C-H activation and functionalization reactions. The ability to selectively activate and transform ubiquitous C-H bonds into more valuable functional groups is a major goal in organic synthesis. Rhenium catalysts, with their tunable electronic and steric properties, are promising candidates for achieving this with high efficiency and selectivity.
Furthermore, the development of tandem or cascade reactions catalyzed by a single rhenium complex is a highly attractive avenue of research. Such processes, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. The unique reactivity of the rhenium-hydride bond could be harnessed to initiate a series of transformations, leading to the rapid construction of complex molecular architectures from simple starting materials.
Researchers are also exploring the use of this compound derivatives in polymerization catalysis and in the activation of small molecules of environmental and industrial importance, such as carbon dioxide (CO₂) and dinitrogen (N₂).
Application of Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will increasingly rely on the application of advanced spectroscopic techniques to gain deeper insights into the catalytic cycles of this compound complexes.
In-situ spectroscopy, where the catalytic reaction is monitored in real-time under actual reaction conditions, is a particularly powerful tool. Techniques such as high-pressure infrared (HP-IR) and high-pressure nuclear magnetic resonance (HP-NMR) spectroscopy can provide invaluable information on the structure and concentration of catalytically active species and reaction intermediates. researchgate.net This allows for the direct observation of the catalyst at work and can help to elucidate the elementary steps of the catalytic cycle, including ligand exchange, substrate binding, insertion reactions, and product release.
The complementary nature of different spectroscopic methods will also be leveraged. For example, Fourier-transform infrared (FT-IR) spectroscopy is excellent for identifying functional groups and monitoring changes in the bonding of small molecules like CO, while NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the ligands and intermediates. solubilityofthings.com By combining these and other techniques, such as mass spectrometry and X-ray crystallography, a comprehensive picture of the reaction mechanism can be constructed.
Predictive Modeling and Computational Design of Rhenium Catalysts
In parallel with experimental efforts, predictive modeling and computational chemistry are becoming indispensable tools in the design of new and improved rhenium catalysts. Density Functional Theory (DFT) calculations, for example, can be used to model the structures of proposed catalysts and to calculate the energetic profiles of catalytic cycles. nih.gov This allows researchers to screen potential catalyst candidates in silico before committing to their synthesis and experimental testing, thereby saving significant time and resources.
Computational methods can also provide detailed insights into the electronic structure of the catalyst and its interactions with substrates, helping to explain observed trends in reactivity and selectivity. For instance, DFT can be used to quantify the electron-donating or -withdrawing nature of different ligands and to predict how these changes will affect the stability of key intermediates and the height of transition state barriers.
As computational power and theoretical methods continue to advance, it is expected that the predictive power of these models will increase, enabling the de novo design of highly active and selective this compound catalysts for specific applications. The integration of machine learning and artificial intelligence with computational chemistry also holds great promise for accelerating the discovery of new catalytic systems.
Table 2: Application of Computational Methods in Rhenium Catalyst Design
| Computational Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of reaction pathways and transition states | Mechanistic details, prediction of reactivity and selectivity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of catalyst structure with catalytic performance | Identification of key structural features for high activity |
| Molecular Dynamics (MD) Simulations | Modeling of catalyst and substrate dynamics in solution | Understanding of solvent effects and substrate approach |
| Machine Learning (ML) | Analysis of large datasets of catalyst performance | Prediction of optimal catalyst structures and reaction conditions |
Interdisciplinary Research with Rhenium Hydride Systems
The unique properties of this compound and related complexes make them attractive candidates for applications beyond traditional catalysis, fostering interdisciplinary research at the interface of chemistry, materials science, and biology.
In materials science, there is growing interest in incorporating rhenium hydride complexes into polymers or onto solid supports. This can lead to the development of new functional materials with tailored catalytic or optical properties. For example, immobilizing a rhenium catalyst on a solid support can facilitate its separation from the reaction products and improve its recyclability, a key consideration for sustainable chemical processes.
In the field of bioinorganic chemistry, the reactivity of the rhenium-hydride bond could be exploited for the development of new therapeutic or diagnostic agents. solubilityofthings.comnih.gov For instance, rhenium complexes are being investigated for their potential as radiopharmaceuticals and as photoactivated anticancer agents. The ability to tune the properties of the complex by modifying the ligand sphere opens up possibilities for designing molecules that can target specific biological molecules or cellular processes.
The exploration of these interdisciplinary avenues will not only lead to new applications for this compound systems but will also deepen our fundamental understanding of their chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
